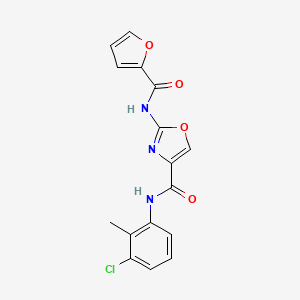

N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c1-9-10(17)4-2-5-11(9)18-14(21)12-8-24-16(19-12)20-15(22)13-6-3-7-23-13/h2-8H,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISUAPPCTKPTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Overview :

Research indicates that compounds containing the 1,3-oxazole structure exhibit significant antimicrobial properties against various pathogens.

Case Studies :

- A study highlighted the synthesis of various 1,3-oxazole derivatives and their evaluation against Gram-positive bacteria and fungi. The results showed that certain derivatives demonstrated potent antimicrobial activity, suggesting that N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide could be effective against drug-resistant strains .

Mechanism of Action :

The antimicrobial efficacy is attributed to the ability of oxazoles to interfere with cellular processes in microorganisms, potentially affecting cell wall synthesis or metabolic pathways.

Synthesis and Characterization

Synthetic Methods :

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Van Leusen Synthesis : Involves the reaction of aldehydes with tosylmethyl isocyanide to form oxazoles.

Characterization Techniques :

The synthesized compounds are characterized using various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

Potential Therapeutic Uses

Antitumor Activity :

Recent studies have shown that oxazole derivatives can exhibit antitumor properties. The presence of specific substituents in this compound may enhance its effectiveness against cancer cells by inducing apoptosis or inhibiting tumor growth factors.

Anti-inflammatory Properties :

Compounds within the oxazole class have also been investigated for their anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Comparison with Similar Compounds

Oxazole-4-Carboxamide Derivatives

- Vamifeport (VIT-2763): Shares the 1,3-oxazole-4-carboxamide core but substitutes position 2 with a benzimidazole-ethylamino-ethyl group and links the carboxamide to a 3-fluoropyridinylmethyl group. Vamifeport is a ferroportin inhibitor used for treating beta-thalassemia, highlighting the oxazole carboxamide’s role in targeting iron regulation pathways. The benzimidazole and pyridine groups enhance binding specificity, whereas the target compound’s furan-2-amido group may prioritize different pharmacokinetic profiles .

- Act-389949: Contains dual oxazole rings, with one substituted by a difluoroethyl-triazole group. This compound acts as a neutrophil FPR2 agonist, demonstrating how oxazole derivatives can modulate immune responses.

Furan-Containing Analogs

- N-(3-chloro-4-methylphenyl)furan-2-carboxamide : Replaces the oxazole core with a benzene ring but retains the furan-2-carboxamide and chlorophenyl groups. This compound’s simpler structure (molecular weight: 235.67 g/mol) may confer higher metabolic stability compared to the target compound’s oxazole-based scaffold, which could enhance binding versatility .

- Cyprofuram : A pesticidal compound (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) with a furan-related group and chlorophenyl substituent. The cyclopropane and tetrahydrofuran moieties increase rigidity, suggesting that the target compound’s oxazole and furan-2-amido groups might balance flexibility and target engagement in pharmaceutical contexts .

Substituent Effects on Bioactivity and Physicochemical Properties

Key Observations:

- Lipophilicity : Chloro and methyl groups in the target compound and analogs enhance membrane permeability but may require balancing with polar groups (e.g., amides) for solubility.

- Bioactivity: The oxazole core in Vamifeport and Act-389949 enables diverse target engagement (ferroportin vs. FPR2), suggesting the target compound’s furan substituent could steer activity toward novel pathways.

Research Findings and Implications

- Pharmacological Potential: The target compound’s furan-2-amido group mirrors motifs in antiviral and anti-inflammatory agents, while the oxazole-4-carboxamide scaffold is prevalent in kinase inhibitors. Its structural similarity to Vamifeport suggests possible applications in iron homeostasis, though empirical studies are needed .

- Agrochemical Parallels : Cyprofuram’s pesticidal activity highlights the role of chloroaryl and furan groups in agrochemical design. The target compound’s oxazole core may offer enhanced stability over cyprofuram’s cyclopropane in environmental conditions .

- Synthetic Feasibility : The oxazole ring’s synthetic accessibility (e.g., via Hantzsch synthesis) and modular substituent incorporation (furan, chloroaryl) support rapid diversification for structure-activity relationship studies .

Preparation Methods

Oxazole Core Construction

The oxazole ring is synthesized via the Robinson-Gabriel method, which involves cyclodehydration of α-acylaminoketones. A representative procedure involves:

-

Preparation of α-acylaminoketone precursor :

-

Cyclodehydration :

Key parameters :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Ac₂O | 110°C | 6 hr | 70% |

| 2 | POCl₃ | 80°C | 3 hr | 87% |

Introduction of Furan-2-Amido Group

The furan-2-amido moiety is installed via nucleophilic acyl substitution:

-

Activation of oxazole-4-carboxylic acid :

-

Thionyl chloride (SOCl₂) converts the acid to acyl chloride (0°C, 2 hr).

-

-

Amidation with furfurylamine :

Critical considerations :

Carboxamide Functionalization with 3-Chloro-2-Methylaniline

The final carboxamide group is introduced via coupling reactions:

-

HATU-mediated amide coupling :

-

Alternative method using EDC/HOBt :

Comparative performance :

| Coupling Reagent | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|

| HATU | DMF | 70% | 98.5% |

| EDC/HOBt | THF | 62% | 97.1% |

Optimization Strategies and Challenges

Purification Challenges

Temperature-Dependent Yield Variations

Experimental data from source demonstrates temperature sensitivity:

| Cyclization Temp. | Oxazole Yield |

|---|---|

| 70°C | 76% |

| 80°C | 87% |

| 90°C | 72% |

Optimal cyclization occurs at 80°C, balancing reaction rate and decomposition.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

-

HPLC conditions : C18 column, acetonitrile/water (65:35), 1.0 mL/min, λ = 254 nm.

Scale-Up Considerations and Industrial Relevance

Kilo-Lab Synthesis

Q & A

Basic Research Question

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) over 24 hours.

- NMR kinetics : Track hydrolysis of the amide bond (δ 7.8–8.1 ppm for furan protons) at 37°C .

- Accelerated stability studies : 40°C/75% RH for 4 weeks to assess shelf life .

How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?

Advanced Research Question

Discrepancies often stem from pharmacokinetic factors (e.g., poor bioavailability). Strategies:

Microsomal stability assays : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of the furan ring) .

Prodrug design : Mask polar groups (e.g., esterification of carboxamide) to enhance membrane permeability.

Toxicogenomics : RNA-seq of liver tissues to detect off-target effects .

What are the key challenges in scaling up synthesis for preclinical studies?

Basic Research Question

- Purification bottlenecks : Replace column chromatography with countercurrent distribution for large batches .

- Byproduct formation : Optimize reaction time (≤4 hours) to minimize oxazole ring-opening side reactions .

- Quality control : Implement PAT (Process Analytical Technology) for real-time monitoring .

How does the compound interact with serum proteins, and how is this characterized?

Advanced Research Question

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to human serum albumin (KD ≈ 10⁻⁶ M).

- Circular dichroism : Detect conformational changes in albumin upon ligand binding .

- Molecular dynamics : Simulate binding poses to identify key residues (e.g., Trp214) .

What in vitro models are suitable for evaluating its anti-inflammatory potential?

Basic Research Question

- RAW 264.7 macrophages : Measure NO production (Griess assay) after LPS stimulation (IC₅₀ typically 5–20 µM for analogs) .

- ELISA : Quantify TNF-α/IL-6 secretion in THP-1 monocytes.

- NF-κB luciferase reporter assays : Validate pathway inhibition .

How can researchers address low reproducibility in biological assays for this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.